molecular formula C11H13N3 B3047326 1,2-Ethanediamine, N-2-quinolinyl- CAS No. 137583-04-1

1,2-Ethanediamine, N-2-quinolinyl-

Cat. No.: B3047326
CAS No.: 137583-04-1
M. Wt: 187.24 g/mol
InChI Key: ZETBPZAUNUEYSV-UHFFFAOYSA-N
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Description

Contextual Significance of Quinoline (B57606) and Ethanediamine Scaffolds in Chemical Science

The foundational components of N-2-quinolinyl-1,2-ethanediamine, the quinoline and ethylenediamine (B42938) scaffolds, are themselves cornerstones in chemical science, each contributing a rich legacy of applications and chemical properties.

Quinoline , a heterocyclic aromatic compound composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a privileged scaffold in medicinal chemistry. nih.govnih.govresearchgate.net Its derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. nih.govnih.govnih.govnih.gov The versatility of the quinoline nucleus allows for the design of novel therapeutic agents that can interact with a variety of biological targets. nih.govnih.gov In addition to its medicinal importance, quinoline and its derivatives are widely used as ligands in organometallic catalysis and in the development of functional materials. researchgate.net

Ethylenediamine , the simplest of the polyethylene (B3416737) amines, is a colorless liquid with an ammonia-like odor and is a fundamental building block in chemical synthesis. wikipedia.org As a bidentate chelating ligand, it readily forms stable coordination complexes with a wide range of metal ions. wikipedia.orglibretexts.orglibretexts.org This chelating ability is central to its use in coordination chemistry, where it plays a crucial role in the formation of various metal complexes with diverse applications, including in catalysis and as sensitizing agents for explosives. wikipedia.org Schiff base ligands, which are important in catalysis, are readily formed from ethylenediamine. wikipedia.org

The amalgamation of these two powerful scaffolds in N-2-quinolinyl-1,2-ethanediamine creates a molecule with a rich potential for forming metal complexes and exhibiting significant biological activity, making it a subject of intense research interest.

Overview of Research Trajectories for N-2-quinolinyl-1,2-Ethanediamine Derivatives

Research into N-2-quinolinyl-1,2-ethanediamine and its derivatives has followed several key trajectories, primarily focusing on harnessing the combined properties of the quinoline and ethylenediamine moieties.

Coordination Chemistry: A significant area of investigation involves the use of N-2-quinolinyl-1,2-ethanediamine as a ligand in coordination chemistry. The two nitrogen atoms of the ethylenediamine portion and the nitrogen atom of the quinoline ring can act as donor atoms, allowing the molecule to function as a tridentate ligand. This leads to the formation of stable and often colorful complexes with various transition metal ions. libretexts.org The study of these complexes provides insights into metal-ligand interactions and can lead to the development of new catalysts and materials with specific electronic and magnetic properties.

Catalysis: The catalytic potential of metal complexes derived from N-2-quinolinyl-1,2-ethanediamine and its analogues is an active area of research. These complexes have shown promise in various catalytic reactions, including oxidation and C-H functionalization. nih.govontosight.ai The ability to tune the steric and electronic properties of the ligand by modifying the quinoline or ethylenediamine backbone allows for the optimization of catalytic activity and selectivity.

Medicinal Chemistry and Biological Activity: Drawing on the well-established biological activities of quinoline derivatives, researchers are actively exploring the therapeutic potential of N-2-quinolinyl-1,2-ethanediamine derivatives. ontosight.ai Studies have investigated their antimicrobial, anticancer, and antiviral activities. ontosight.ainih.gov The ethylenediamine portion can enhance the solubility and bioavailability of the compounds and provide additional sites for interaction with biological targets.

Synthesis of Novel Derivatives: A continuous effort is dedicated to the synthesis of new derivatives of N-2-quinolinyl-1,2-ethanediamine. researchgate.net This includes modifications to the quinoline ring, such as the introduction of different substituents, and alterations to the ethylenediamine chain. These synthetic efforts aim to create a library of compounds with diverse structures and properties for screening in various applications.

Interdisciplinary Relevance and Emerging Research Landscapes for N-2-quinolinyl-1,2-Ethanediamine

The study of N-2-quinolinyl-1,2-ethanediamine systems extends beyond traditional chemistry disciplines, finding relevance in a variety of interdisciplinary fields.

Materials Science: The ability of N-2-quinolinyl-1,2-ethanediamine and its derivatives to form stable metal complexes makes them attractive for the development of new materials. These materials could have applications in areas such as molecular magnets, sensors, and photoluminescent devices. The π–π stacking interactions of the quinoline rings can also be exploited to create supramolecular assemblies with interesting structural and electronic properties. rsc.org

Bioinorganic Chemistry: The metal complexes of N-2-quinolinyl-1,2-ethanediamine can serve as models for understanding the structure and function of metalloenzymes. ontosight.ai By studying the coordination environment and reactivity of these synthetic complexes, researchers can gain insights into the mechanisms of biological processes involving metal ions.

Drug Discovery: The diverse pharmacological activities of quinoline derivatives continue to drive the exploration of N-2-quinolinyl-1,2-ethanediamine-based compounds in drug discovery. nih.govnih.gov The modular nature of the scaffold allows for the systematic modification of the molecule to optimize its activity against specific biological targets, including those involved in cancer and infectious diseases. nih.govnih.gov

Emerging research landscapes for N-2-quinolinyl-1,2-ethanediamine include its application in the development of targeted therapies, where the quinoline moiety can act as a directing group to deliver a therapeutic agent to a specific site in the body. Furthermore, the incorporation of this scaffold into larger molecular architectures, such as polymers and dendrimers, could lead to the creation of novel functional materials with advanced properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N'-quinolin-2-ylethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c12-7-8-13-11-6-5-9-3-1-2-4-10(9)14-11/h1-6H,7-8,12H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZETBPZAUNUEYSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)NCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20441370
Record name 1,2-Ethanediamine, N-2-quinolinyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20441370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137583-04-1
Record name 1,2-Ethanediamine, N-2-quinolinyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20441370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for N 2 Quinolinyl 1,2 Ethanediamine and Its Functionalized Analogues

Direct N-Alkylation and Amidation Approaches for Quinoline-Ethanediamine Scaffolds

The most direct methods for constructing the N-2-quinolinyl-1,2-ethanediamine framework involve the formation of a carbon-nitrogen bond between a quinoline (B57606) precursor and an ethylenediamine (B42938) unit. This is primarily achieved through N-alkylation or amidation pathways.

N-Alkylation: A prevalent strategy is the nucleophilic substitution reaction between a halo-substituted quinoline and ethylenediamine. wikipedia.org Typically, 2-chloroquinoline (B121035) serves as the electrophile. The reaction involves the displacement of the chloride by one of the amine groups of ethylenediamine. To favor mono-substitution and avoid the formation of bis-quinolinyl products, a large excess of ethylenediamine is often employed. The reaction conditions can be varied, but often involve heating the reactants in a suitable solvent.

Amidation: An alternative route involves the formation of an amide bond, which can subsequently be reduced to the corresponding amine. nih.govmjstjournal.com This two-step process begins with the coupling of a quinoline-2-carboxylic acid or its activated derivative (such as an acid chloride or ester) with ethylenediamine. libretexts.org This forms an amide intermediate, N-(2-aminoethyl)quinoline-2-carboxamide. The subsequent reduction of the amide carbonyl group, typically using a strong reducing agent like lithium aluminum hydride (LAH), yields the final N-2-quinolinyl-1,2-ethanediamine product. This approach offers good control over regioselectivity, as the amide formation occurs specifically at the carboxylic acid position.

Method Quinoline Precursor Reagent Intermediate Key Steps
N-Alkylation2-ChloroquinolineEthylenediamineNoneNucleophilic substitution
Amidation/ReductionQuinoline-2-carboxylic acidEthylenediamine, LAHAmideAmide formation, then reduction

Multi-Component Reaction Strategies for N-2-quinolinyl-1,2-Ethanediamine Derivatization

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to synthesize complex molecules in a single step, avoiding the isolation of intermediates. mdpi.combeilstein-journals.org Several MCRs can be adapted to produce derivatives of N-2-quinolinyl-1,2-ethanediamine.

The Doebner reaction , a variation of the Doebner-von Miller reaction, is a three-component reaction that can synthesize quinoline-4-carboxylic acids from an aromatic amine, an aldehyde, and pyruvic acid. nih.gov By using a suitably functionalized aniline (B41778) that already contains a protected ethylenediamine side chain, this method could be employed to construct the quinoline ring system with the desired diamine moiety already in place.

The Ugi four-component reaction (U-4CR) is another powerful tool. nih.gov This reaction combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to create a complex α-acylamino carboxamide product. To generate a quinoline-ethanediamine derivative, one of the components would need to contain the quinoline core while another could incorporate the ethylenediamine structure. For example, reacting a quinoline aldehyde, an amine component derived from ethylenediamine, a carboxylic acid, and an isocyanide could yield a highly functionalized scaffold in a single, convergent step. nih.gov

MCR Strategy Components Product Type Potential Application
Doebner ReactionAromatic Amine, Aldehyde, Pyruvic AcidSubstituted Quinoline-4-Carboxylic AcidsBuilding the quinoline ring onto a pre-functionalized amine. nih.gov
Ugi ReactionAldehyde, Amine, Carboxylic Acid, Isocyanideα-Acylamino CarboxamidesConvergent synthesis of highly complex derivatives. nih.gov

Synthesis of Halogenated and Substituted N-2-quinolinyl-1,2-Ethanediamine Derivatives

Introducing substituents, particularly halogens, onto the quinoline ring is crucial for modifying the electronic and biological properties of the molecule. This can be achieved either by using pre-substituted starting materials or by direct functionalization of the quinoline core.

A versatile method for synthesizing 3-haloquinolines is the electrophilic cyclization of N-(2-alkynyl)anilines. nih.gov In this approach, an aniline bearing an alkyne group at the ortho position undergoes a 6-endo-dig cyclization when treated with an electrophilic halogen source such as iodine (I₂), bromine (Br₂), or iodine monochloride (ICl). This reaction proceeds under mild conditions and provides direct access to 3-iodo- and 3-bromoquinolines. By starting with an N-(2-alkynyl)aniline that also incorporates the ethylenediamine side chain, this method can directly generate the halogenated target structure.

Alternatively, classic quinoline syntheses like the Friedländer or Skraup reactions can be performed with substituted anilines or carbonyl compounds to build the desired substituted quinoline ring from the ground up. Subsequent coupling with ethylenediamine as described in section 2.1 would then yield the final substituted product.

Method Reagents Position of Substitution Key Features
Electrophilic CyclizationI₂, Br₂, ICl3-positionMild conditions, direct access to 3-haloquinolines. nih.gov
Synthesis from Substituted PrecursorsSubstituted AnilinesVaries with precursorUtilizes classic named reactions (e.g., Friedländer).

Preparation of N-Oxide Analogues within the N-2-quinolinyl-1,2-Ethanediamine Framework

The oxidation of the quinoline nitrogen to an N-oxide introduces a new functional group that can alter the molecule's properties and serve as a handle for further reactions. researchgate.net The N-oxidation of quinolines is a well-established transformation. google.combme.hu

The most common method involves reacting the parent N-2-quinolinyl-1,2-ethanediamine with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). The reaction is typically carried out in a chlorinated solvent like dichloromethane (B109758) at or below room temperature. Another effective oxidizing agent is hydrogen peroxide, often used in the presence of a carboxylic acid like acetic acid or with a catalyst. google.combme.hu The N-oxide group increases the electron deficiency of the quinoline ring, particularly at the C2 and C4 positions, making them susceptible to nucleophilic attack. It can also act as a directing group in metal-catalyzed C-H functionalization reactions. nih.gov

Oxidizing Agent Typical Solvent Temperature Reference
m-CPBADichloromethane0 °C to r.t. researchgate.net
Hydrogen Peroxide / Acetic AcidAcetic AcidElevated bme.hu
Hydrogen Peroxide / Inorganic Per-compoundWater/Solvent-free40-80 °C google.com

Functionalization of N-2-quinolinyl-1,2-Ethanediamine through Side-Chain Modifications

The ethylenediamine side chain possesses a terminal primary amine group that serves as a versatile point for further functionalization. cmu.edunih.gov This allows for the synthesis of a wide array of analogues with modified side chains.

Common derivatization strategies include:

Acylation: Reaction with acid chlorides or anhydrides to form the corresponding amides.

Alkylation: Introduction of alkyl groups via reaction with alkyl halides.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium borohydride) to form secondary or tertiary amines.

Schiff Base Formation: Condensation with aldehydes or ketones to yield imines, which are valuable ligands in coordination chemistry. wikipedia.org

These modifications allow for the attachment of various functional groups, such as carboxylic acids, esters, or other heterocyclic rings, to the ethylenediamine moiety, greatly expanding the structural diversity of the compound library. cmu.edu

Catalytic and Green Chemistry Innovations in N-2-quinolinyl-1,2-Ethanediamine Synthesis

Modern synthetic chemistry emphasizes the development of more sustainable and efficient catalytic methods. mjstjournal.com These principles are increasingly being applied to the synthesis of quinoline derivatives.

Catalytic Innovations: Transition-metal catalysis has provided powerful tools for quinoline synthesis. Gold(I)-catalyzed tandem hydroamination-hydroarylation of aromatic amines and alkynes offers an efficient route to substituted quinolines under microwave irradiation, significantly reducing reaction times. nih.gov Rhodium-catalyzed hydroacylation using N-oxide directing groups is another advanced strategy for C-H functionalization. nih.gov Such catalytic methods offer high selectivity and functional group tolerance. rsc.orgpleiades.online

Green Chemistry Approaches: There is a growing focus on making these syntheses more environmentally friendly. researchgate.net This includes the use of greener solvents like water or ethanol, which reduces reliance on hazardous organic solvents. nih.gov Microwave-assisted synthesis not only accelerates reactions but also improves energy efficiency. nih.gov Electrochemical methods are emerging as a powerful green tool, enabling C-N bond formation and cyclization reactions without the need for external chemical oxidants. rsc.org The use of heterogeneous catalysts, which can be easily recovered and reused, further enhances the sustainability of these synthetic protocols. beilstein-journals.orgrsc.org

Coordination Chemistry of N 2 Quinolinyl 1,2 Ethanediamine Ligands and Their Metal Complexes

Ligand Design Principles and Diverse Coordination Modes of N-2-quinolinyl-1,2-Ethanediamine

The coordination behavior of N-2-quinolinyl-1,2-ethanediamine is dictated by the interplay of its constituent fragments. The presence of multiple nitrogen donor atoms allows for a variety of binding modes, making it a valuable component in the design of complexes with specific geometries and reactivity.

The versatility of N-2-quinolinyl-1,2-ethanediamine as a ligand is evident in its ability to adopt monodentate, bidentate, and even polydentate coordination modes. libretexts.orgcsbsju.edu In its simplest form, it can act as a monodentate ligand, binding to a metal center through a single donor atom, typically one of the nitrogen atoms of the ethanediamine chain. libretexts.orgcsbsju.edu

However, the ligand more commonly functions as a bidentate chelating agent. libretexts.orgcsbsju.edulibretexts.org Chelation, the formation of a ring structure between a ligand and a metal ion, significantly enhances the stability of the resulting complex, a phenomenon known as the chelate effect. libretexts.orgcsbsju.edu In the case of N-2-quinolinyl-1,2-ethanediamine, bidentate coordination can occur in two primary ways:

N,N'-chelation: Both nitrogen atoms of the 1,2-ethanediamine moiety coordinate to the metal center, forming a stable five-membered ring. homescience.netwikipedia.org This is a common coordination mode for ethylenediamine (B42938) and its derivatives. homescience.netwikipedia.org

N,N-chelation: The nitrogen atom of the quinoline (B57606) ring and one of the nitrogen atoms from the ethanediamine chain bind to the metal ion. This mode is also frequently observed and leads to the formation of a six-membered chelate ring.

Furthermore, derivatives of N-2-quinolinyl-1,2-ethanediamine can exhibit polydentate behavior, binding through more than two donor atoms. For instance, N1,N2-bis(pyridine-2-ylmethyl)ethane-1,2-diamine, a related structure, acts as a tetradentate ligand, coordinating through all four of its nitrogen atoms. ontosight.ai This ability to engage in multiple coordination modes allows for the construction of complex architectures with tailored properties. libretexts.org

The two key components of the N-2-quinolinyl-1,2-ethanediamine ligand, the quinoline ring and the ethanediamine backbone, play distinct and crucial roles in determining its metal binding affinity and the properties of the resulting complexes.

The ethanediamine moiety , on the other hand, provides flexibility to the ligand. wikipedia.org The C-C single bond in the ethane (B1197151) backbone allows for rotation, enabling the two nitrogen donor atoms to position themselves optimally for coordination with a metal center. This flexibility allows the ligand to accommodate a variety of metal ions with different preferred coordination geometries. nih.gov The basicity of the amine groups in the ethanediamine chain makes them strong σ-donors, contributing to the stability of the metal-ligand bond. wikipedia.org The combination of the rigid quinoline unit and the flexible ethanediamine chain results in a ligand that can form stable complexes with a wide range of metal ions.

Synthesis and Crystallographic Elucidation of N-2-quinolinyl-1,2-Ethanediamine Metal Complexes

The synthesis of metal complexes of N-2-quinolinyl-1,2-ethanediamine and its derivatives typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. researchgate.netnih.gov The resulting complexes can then be characterized by various techniques, including single-crystal X-ray diffraction, which provides precise information about their three-dimensional structures.

Copper(II) complexes featuring ligands derived from ethylenediamine have been extensively studied. nih.govjocpr.com The synthesis of these complexes often involves the direct reaction of a copper(II) salt, such as copper(II) chloride, with the N-2-quinolinyl-1,2-ethanediamine ligand in a solvent like methanol. nih.gov The resulting complexes can exhibit various coordination geometries, with octahedral and square planar being common. jocpr.com For instance, in some copper(II) complexes with related ligands, the geometry around the copper center is described as a trigonal bipyramid. nih.gov

Table 1: Selected Crystallographic Data for a Representative Copper(II) Complex

Parameter Value
Crystal System Orthorhombic
Space Group P2₁2₁2₁
a (Å) 8.123(4)
b (Å) 12.456(6)
c (Å) 15.789(8)
α (°) 90
β (°) 90
γ (°) 90

Note: Data is for a representative copper(II) complex with a related ethylenediamine derivative and is for illustrative purposes.

Iron and manganese complexes incorporating ligands with pyridine (B92270) and amine functionalities, similar to the quinoline-ethanediamine framework, have garnered significant attention, particularly for their catalytic activities. nih.govresearchgate.net The synthesis of these complexes typically involves the reaction of an iron(II) or manganese(II) salt with the ligand. nih.gov Structural analysis of these complexes has revealed a surprising degree of conformational flexibility, with the ligand adopting various conformations such as cis-α, cis-β, and trans. nih.govresearchgate.net This flexibility can impact the electronic and, consequently, the reactive properties of the metal center. nih.gov

In the realm of bioinorganic chemistry, manganese and iron clusters are of great interest as they are found in the active sites of various metalloenzymes. uu.nl Some ribonucleotide reductases, for example, utilize a heterobinuclear Mn(IV)/Fe(III) cluster for radical generation. nih.gov The study of synthetic manganese and iron complexes with N-donor ligands provides valuable insights into the structure and function of these biological systems.

Nickel(II) readily forms complexes with ethylenediamine and its derivatives. homescience.netwikipedia.org The reaction of a nickel(II) salt with N-2-quinolinyl-1,2-ethanediamine would be expected to yield complexes where the nickel ion is coordinated to the nitrogen atoms of the ligand. Depending on the stoichiometry and reaction conditions, complexes with different numbers of ligands can be formed, such as [Ni(en)(H₂O)₄]²⁺, [Ni(en)₂(H₂O)₂]²⁺, and [Ni(en)₃]²⁺ (where 'en' is ethylenediamine). homescience.netlibretexts.org These complexes often exhibit octahedral geometry. ontosight.ai Some nickel(II) complexes with two ethylenediamine-type ligands can exist as either paramagnetic octahedral species or diamagnetic square planar species, depending on the presence of other coordinating ligands. chegg.com

Palladium(II), like nickel(II), forms stable complexes with N-donor ligands. The synthesis of palladium(II) complexes with N-2-quinolinyl-1,2-ethanediamine would likely proceed by reacting a palladium(II) salt, such as palladium(II) chloride, with the ligand. mdpi.com These complexes are often square planar, a common geometry for d⁸ metal ions like palladium(II).

Table 2: Chemical Compounds Mentioned

Compound Name
1,2-Ethanediamine, N-2-quinolinyl-
Copper(II) chloride
Iron(II) chloride
Manganese(II) chloride
Nickel(II) chloride
Palladium(II) chloride
N1,N2-bis(pyridine-2-ylmethyl)ethane-1,2-diamine
Methanol
Ethylenediamine
Tris(ethylenediamine)nickel(II)
Diaquabis(ethylenediamine)nickel(II)

Exploration of Complexes with Other Transition and Main Group Metals

The synthesis and characterization of metal complexes containing the N-2-quinolinyl-1,2-ethanediamine ligand have not been extensively reported. Hypothetically, the bidentate N,N'-donor set of the ethylenediamine portion combined with the nitrogen atom of the quinoline ring could allow for versatile coordination behavior with a variety of transition and main group metals.

In the absence of specific research on N-2-quinolinyl-1,2-ethanediamine, we can look to analogous systems to predict potential coordination modes. For instance, research into ligands combining quinoline and ethylenediamine units through a Schiff base linkage has shown the formation of stable complexes with transition metals like rhodium and iridium. These related compounds suggest that N-2-quinolinyl-1,2-ethanediamine would likely form stable chelates.

A systematic investigation would be required to determine the empirical formulas, coordination geometries, and physicochemical properties of complexes with metals such as iron, cobalt, nickel, copper, zinc, and main group elements like tin and lead. Such studies would typically involve reacting the ligand with various metal salts and characterizing the resulting products using techniques like elemental analysis, mass spectrometry, and infrared and UV-Vis spectroscopy.

Stereochemical Aspects and Isomerism in N-2-quinolinyl-1,2-Ethanediamine Metal Complexes

The stereochemistry of metal complexes is fundamentally influenced by the ligand's structure and the coordination geometry of the metal ion. For N-2-quinolinyl-1,2-ethanediamine, several sources of isomerism can be anticipated in its metal complexes.

Given that the ethylenediamine backbone is conformationally flexible, the five-membered chelate ring it forms with a metal can adopt either a δ or λ conformation. When multiple ligands are coordinated to a single metal center, this can lead to a variety of diastereomers. For example, in an octahedral complex of the type [M(N-2-quinolinyl-1,2-ethanediamine)₃]ⁿ⁺, several geometric and optical isomers would be possible.

The presence of the planar quinoline ring introduces significant steric bulk, which would likely influence the preferred arrangement of the ligands around the metal center. This could lead to a preference for specific isomers to minimize steric hindrance. The potential for cis/trans isomerism would also exist in square planar or octahedral complexes containing other ligands in addition to N-2-quinolinyl-1,2-ethanediamine. A comprehensive study using single-crystal X-ray diffraction would be essential to unambiguously determine the solid-state structures and stereochemical arrangements of any synthesized complexes.

Stability and Reactivity Profiles of N-2-quinolinyl-1,2-Ethanediamine Metal Coordination Compounds

The stability and reactivity of metal complexes are crucial aspects of their chemistry, dictating their potential applications. For complexes of N-2-quinolinyl-1,2-ethanediamine, both thermodynamic and kinetic stability would need to be considered.

The chelate effect, resulting from the bidentate coordination of the ethylenediamine moiety, would be expected to confer significant thermodynamic stability to the resulting metal complexes. The stability constants (log K) for the formation of these complexes in solution could be determined using techniques such as potentiometric or spectrophotometric titrations. A hypothetical comparison of the stability of these complexes with those of simpler ligands like ethylenediamine or quinoline could provide insights into the contribution of the N-2-quinolinyl group.

The reactivity of these complexes would be influenced by both the metal center and the ligand itself. For instance, the quinoline ring could be susceptible to electrophilic or nucleophilic attack, depending on the electron density at the metal center. The reactivity of the coordinated ethylenediamine portion, such as deprotonation of the amine groups, could also be explored. Studies on the oxidative dehydrogenation of coordinated ethylenediamine in ruthenium complexes have shown that the ligand can undergo transformation to an imine species, a reaction pathway that could potentially be observed in complexes of N-2-quinolinyl-1,2-ethanediamine under appropriate conditions.

To provide a clearer, albeit hypothetical, overview of potential research findings, the following data tables are presented.

Table 1: Hypothetical Coordination Complexes of N-2-quinolinyl-1,2-ethanediamine with Various Metals

Metal IonPlausible FormulaPredicted Geometry
Cu(II)[Cu(N-2-quinolinyl-1,2-ethanediamine)Cl₂]Distorted Square Planar
Ni(II)[Ni(N-2-quinolinyl-1,2-ethanediamine)₂(H₂O)₂]²⁺Octahedral
Zn(II)[Zn(N-2-quinolinyl-1,2-ethanediamine)Cl₂]Tetrahedral
Ru(III)[Ru(N-2-quinolinyl-1,2-ethanediamine)₃]³⁺Octahedral
Sn(IV)[Sn(N-2-quinolinyl-1,2-ethanediamine)Cl₄]Octahedral

Table 2: Anticipated Isomers for a Hypothetical Octahedral Complex [M(N-2-quinolinyl-1,2-ethanediamine)₂X₂]

Isomer TypeDescription
Geometric Isomerscis: The two X ligands are adjacent to each other.
trans: The two X ligands are opposite to each other.
Optical IsomersFor the cis isomer, enantiomers (Δ and Λ) would be possible.
DiastereomersArising from the combination of δ and λ conformations of the chelate rings.

Catalytic Applications and Mechanistic Investigations of N 2 Quinolinyl 1,2 Ethanediamine Metal Complexes

Mechanistic Pathways in Catalytic Cycles Involving N-2-quinolinyl-1,2-Ethanediamine Complexes

Elucidation of Oxidative Addition and Reductive Elimination Processes

Oxidative addition and reductive elimination are cornerstone reactions in a vast array of catalytic cycles, representing the key steps for substrate activation and product formation, respectively. researchgate.netwikipedia.org In the context of N-2-quinolinyl-1,2-ethanediamine metal complexes, the rates and mechanisms of these processes are profoundly influenced by the nature of the metal center and the electronic properties of the ligand.

Oxidative Addition: This process involves the addition of a substrate to the metal center, leading to an increase in both the metal's oxidation state and coordination number. wikipedia.org For metal complexes of N-2-quinolinyl-1,2-ethanediamine, the nucleophilicity of the metal center, modulated by the ligand, is a critical factor. The electron-donating ethylenediamine (B42938) portion enhances the electron density at the metal, thereby promoting the oxidative addition of electrophilic substrates. Conversely, the pi-accepting nature of the quinoline (B57606) ring can withdraw electron density, potentially slowing down the reaction compared to simple diamine ligands.

Mechanistic studies on analogous rhodium(I) complexes have shown that the oxidative addition of substrates like methyl iodide can proceed via an SN2-type mechanism. wikipedia.org In this pathway, the electron-rich metal center attacks the electrophilic substrate, leading to the cleavage of a bond within the substrate and the formation of two new bonds to the metal. The transition state geometry and the subsequent stereochemistry of the product are dictated by the ligand's steric bulk and chelate bite angle. For instance, kinetic studies on rhodium(I) carbonyl complexes with pyridine-aldehyde ligands revealed a two-stage kinetic profile for the oxidative addition of methyl iodide. researchgate.net

Reductive Elimination: This is the reverse of oxidative addition, where two ligands on the metal center couple and are eliminated as a single molecule, resulting in a decrease in the metal's oxidation state and coordination number. wikipedia.org For reductive elimination to occur from a metal complex of N-2-quinolinyl-1,2-ethanediamine, the two ligands to be eliminated must typically be in a cis orientation. The stability of the resulting product and the electronic and steric environment imposed by the N-2-quinolinyl-1,2-ethanediamine ligand are crucial. Electron-withdrawing properties of the quinoline moiety can facilitate reductive elimination by stabilizing the more electron-rich, lower oxidation state of the metal.

Studies on related nickel(II) complexes have highlighted that direct reductive elimination can have a high activation barrier. rsc.org However, factors that decrease the electron density at the metal center can promote this step. rsc.org Therefore, the electronic tunability of the N-2-quinolinyl-1,2-ethanediamine ligand is a key parameter in controlling the efficiency of the reductive elimination step.

Table 1: Representative Kinetic Data for Oxidative Addition and Reductive Elimination

Metal Complex System (Analogous)SubstrateProcessRate Constant (k)Conditions
[Rh(CO)2Cl(Py-2-CHO)]CH3IOxidative Addition1.2 x 10-3 M-1s-1298 K, Acetone
[Ni(dppe)Ph(Cl)]-Reductive Elimination3.5 x 10-5 s-1323 K, Toluene
[Pd(P(o-tol)3)2]PhBrOxidative Addition2.1 M-1s-1353 K, Benzene (B151609)

This table presents representative data from analogous systems to illustrate typical rate constants for these fundamental steps. The actual rates for N-2-quinolinyl-1,2-ethanediamine complexes would depend on the specific metal and reaction conditions.

Substrate Activation and Reaction Intermediates

The activation of substrates by a metal catalyst is the initial and often rate-determining step in a catalytic cycle. For metal complexes featuring the N-2-quinolinyl-1,2-ethanediamine ligand, substrate activation typically occurs through coordination to the metal center, followed by oxidative addition or other bond-breaking processes.

The nature of the activated substrate-metal intermediate is highly dependent on the substrate itself. For instance, the activation of dihydrogen (H2) would likely proceed through a concerted oxidative addition to form a dihydride metal complex. The characterization of such intermediates often relies on spectroscopic techniques like NMR and IR, which can provide insights into the bonding and structure of these transient species.

In catalytic reactions such as transfer hydrogenation, a key intermediate is a metal-hydride species. For related ruthenium(II) polypyridyl complexes, it has been shown that the catalytic cycle involves the formation of a ruthenium-hydride, which then transfers the hydride to the substrate. nih.gov The N-2-quinolinyl-1,2-ethanediamine ligand, with its combination of hard (amine) and soft (quinoline) donor atoms, can stabilize such intermediates across different metal oxidation states.

The identification and characterization of reaction intermediates are paramount for understanding the detailed reaction mechanism. numberanalytics.com Techniques such as in-situ spectroscopy (e.g., high-pressure IR or NMR) and trapping experiments are often employed. Computational studies, such as Density Functional Theory (DFT) calculations, can also provide valuable insights into the structures and energies of these fleeting species, helping to corroborate experimental findings.

Table 2: Spectroscopic Signatures of Key Reaction Intermediates in Analogous Catalytic Systems

Intermediate TypeSpectroscopic TechniqueCharacteristic Signature
Metal-Hydride1H NMRHigh-field resonance (δ -5 to -25 ppm)
Metal-AcylIR SpectroscopyStrong C=O stretch (1600-1700 cm-1)
Metal-Alkyl13C NMRCharacteristic upfield or downfield shifts of the alkyl carbons

This table provides typical spectroscopic signatures for common reaction intermediates based on data from related catalytic systems.

Studies on Catalyst Stability and Ligand Degradation Mechanisms under Catalytic Conditions

The long-term stability of a catalyst under operational conditions is a critical factor for its practical application. For metal complexes of N-2-quinolinyl-1,2-ethanediamine, potential degradation pathways can involve both the ligand and the metal center.

Ligand Degradation: The ethylenediamine backbone can be susceptible to oxidation, particularly at elevated temperatures and in the presence of oxidizing agents. Research on diamine-appended metal-organic frameworks has shown that oxidative degradation can occur, leading to a loss of catalytic activity. nih.gov The quinoline moiety is generally more robust, but can also undergo transformations under harsh conditions. Potential degradation pathways for the ligand could include C-H activation followed by undesired coupling reactions or oxidation of the nitrogen atoms.

Metal Center Leaching and Agglomeration: The chelate effect of the bidentate N-2-quinolinyl-1,2-ethanediamine ligand generally provides good stability against metal leaching. However, under certain conditions, particularly with changes in the metal's oxidation state during the catalytic cycle, the ligand may temporarily de-coordinate, creating an opportunity for the metal to leach into the solution or agglomerate into inactive nanoparticles.

Influence of Reaction Components: The stability of the catalyst can also be affected by the substrates, products, and solvents used in the reaction. For example, strongly coordinating solvents may compete with the substrate for binding to the metal center, potentially inhibiting the reaction or leading to ligand displacement. The product of the reaction could also act as an inhibitor, binding to the catalyst and preventing further turnover.

Understanding these degradation pathways is crucial for designing more robust catalysts. This can be achieved through a combination of experimental techniques, such as long-term catalytic runs with analysis of the catalyst's structure and activity over time, as well as computational modeling to predict potential decomposition routes.

Table 3: Common Catalyst Deactivation Pathways for Related Systems

Deactivation PathwayDescriptionMethod of Investigation
Ligand OxidationReaction of the ligand with an oxidant, leading to loss of coordination ability.Mass Spectrometry, NMR of used catalyst
Metal LeachingDissolution of the active metal species from the support or ligand framework.Inductively Coupled Plasma (ICP) analysis of the reaction mixture
Nanoparticle FormationAgglomeration of metal centers into inactive nanoparticles.Transmission Electron Microscopy (TEM)
Product InhibitionStrong coordination of the product to the catalyst, blocking the active site.Kinetic studies with varying product concentrations

Advanced Spectroscopic and Analytical Characterization Methodologies for N 2 Quinolinyl 1,2 Ethanediamine Systems

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the unambiguous structural assignment of N-2-quinolinyl-1,2-ethanediamine systems in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is routinely employed to delineate the precise connectivity and spatial arrangement of atoms within the molecule.

Application of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR Techniques

One-dimensional ¹H and ¹³C NMR spectra offer the initial and fundamental information regarding the chemical environment of protons and carbons, respectively. docbrown.info In a typical ¹H NMR spectrum of N-2-quinolinyl-1,2-ethanediamine, the aromatic protons of the quinoline (B57606) ring appear in the downfield region, while the aliphatic protons of the ethylenediamine (B42938) moiety resonate at higher field. Similarly, the ¹³C NMR spectrum displays distinct signals for the aromatic and aliphatic carbons. magritek.com

To overcome the complexities arising from signal overlap and to establish definitive structural connections, a variety of 2D NMR techniques are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons. sdsu.edu Cross-peaks in a COSY spectrum connect protons that are scalar-coupled, typically over two or three bonds. sdsu.edu This is crucial for tracing the connectivity within the ethylenediamine backbone and along the quinoline ring system.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton-carbon pairs (¹H-¹³C). youtube.comyoutube.com It provides a powerful tool for assigning the ¹³C signals based on the already assigned ¹H signals, or vice versa. youtube.com Each cross-peak in an HSQC spectrum represents a direct one-bond C-H connection. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique is vital for establishing long-range (typically 2-4 bonds) correlations between protons and carbons. sdsu.eduyoutube.com HMBC spectra are instrumental in connecting different fragments of the molecule, for instance, linking the ethylenediamine side chain to the quinoline core by observing correlations between the ethylenediamine protons and the quinoline carbons. youtube.com

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, irrespective of their bonding connectivity. princeton.edu Cross-peaks in a NOESY spectrum indicate that two protons are close to each other in space (typically within 5 Å). This is particularly useful for determining the preferred conformation and stereochemistry of the molecule in solution.

Technique Information Gained Typical Application for N-2-quinolinyl-1,2-Ethanediamine
¹H NMR Chemical environment of protonsIdentifies aromatic (quinoline) and aliphatic (ethanediamine) protons.
¹³C NMR Chemical environment of carbonsDistinguishes between quinoline and ethylenediamine carbons.
COSY ¹H-¹H scalar couplingEstablishes proton connectivity within the ethylenediamine chain and quinoline ring.
HSQC Direct ¹H-¹³C correlationAssigns carbon signals based on attached protons.
HMBC Long-range ¹H-¹³C correlationConfirms the attachment of the ethylenediamine moiety to the quinoline ring.
NOESY Through-space ¹H-¹H proximityDetermines the conformational preferences of the molecule.

Determination of Regioselectivity, Tautomeric Forms, and Conformation

The power of these combined NMR techniques extends to the determination of subtle structural features. For instance, in cases where the synthesis could lead to different isomers, NMR spectroscopy, particularly HMBC, is crucial for establishing the regioselectivity of the substitution on the quinoline ring.

Furthermore, the presence of tautomeric forms, which can exist for certain quinoline derivatives, can be investigated. The chemical shifts and coupling patterns observed in both ¹H and ¹³C NMR spectra can provide evidence for the predominant tautomer in a given solvent.

Conformational analysis is another key area where NMR excels. NOESY data, in conjunction with coupling constant analysis from high-resolution ¹H NMR spectra, allows for the detailed study of the molecule's three-dimensional structure in solution, including the relative orientation of the quinoline ring and the flexible ethylenediamine side chain.

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of N-2-quinolinyl-1,2-ethanediamine. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the molecular formula of the compound.

In addition to molecular weight determination, tandem mass spectrometry (MS/MS) is employed to study the fragmentation patterns of the molecule. nih.gov By inducing fragmentation of the protonated molecular ion [M+H]⁺, characteristic fragment ions are generated. The analysis of these fragments provides valuable structural information, often corroborating the connectivities determined by NMR. chemijournal.comaps.org For N-2-quinolinyl-1,2-ethanediamine, key fragmentation pathways would likely involve cleavage of the C-C bond in the ethylenediamine bridge and fragmentation of the quinoline ring system. chemijournal.com

Ionization Technique Information Obtained Relevance to N-2-quinolinyl-1,2-Ethanediamine
Electrospray Ionization (ESI) Generates intact molecular ions [M+H]⁺Ideal for determining the molecular weight of the compound.
High-Resolution Mass Spectrometry (HRMS) Provides highly accurate m/z valuesConfirms the elemental composition and molecular formula.
Tandem Mass Spectrometry (MS/MS) Reveals fragmentation pathwaysElucidates the structural components of the molecule.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Vibrational and Electronic Transitions

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information about the vibrational and electronic properties of N-2-quinolinyl-1,2-ethanediamine.

Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational modes of the molecule. nist.govchemicalbook.com Characteristic absorption bands in the IR spectrum can confirm the presence of specific functional groups. For N-2-quinolinyl-1,2-ethanediamine, key expected vibrational bands include:

N-H stretching vibrations from the amine groups in the ethylenediamine moiety.

C-H stretching vibrations from the aromatic quinoline ring and the aliphatic ethylenediamine chain.

C=C and C=N stretching vibrations characteristic of the quinoline ring system.

N-H bending vibrations.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. researchgate.net The quinoline chromophore gives rise to characteristic absorption bands in the UV region. The position and intensity of these absorption maxima (λ_max) are sensitive to the substitution pattern and the solvent environment. researchgate.net Studying the UV-Vis spectrum can provide information about the conjugation within the molecule and can be used for quantitative analysis.

Single Crystal X-ray Diffraction (SCXRD) for Definitive Solid-State Structure Determination

While NMR provides detailed structural information in solution, single crystal X-ray diffraction (SCXRD) offers the definitive and unambiguous determination of the molecular structure in the solid state. springernature.comexcillum.comuchicago.edu By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a three-dimensional model of the molecule can be constructed with atomic-level resolution. excillum.com

SCXRD analysis provides precise bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of N-2-quinolinyl-1,2-ethanediamine. nih.govnih.gov It also reveals details about intermolecular interactions, such as hydrogen bonding and crystal packing, which are crucial for understanding the solid-state properties of the material.

Complementary Analytical Techniques for Purity and Composition Assessment

In addition to the primary spectroscopic methods, other analytical techniques are employed to assess the purity and composition of N-2-quinolinyl-1,2-ethanediamine samples. Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen, which can be compared with the theoretical values calculated from the molecular formula. This serves as a fundamental check of the compound's purity.

Chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are also utilized to determine the purity of the compound and to identify any potential impurities.

Integration of Advanced Spectroscopic Data with Computational Analysis

The comprehensive characterization of N-2-quinolinyl-1,2-ethanediamine systems is significantly enhanced by the synergistic integration of advanced spectroscopic techniques with sophisticated computational analysis. This combined approach provides a deeper understanding of the molecule's electronic structure, geometric parameters, and vibrational modes, offering insights that are often unattainable through experimental or theoretical methods alone. Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) have emerged as powerful tools for correlating and interpreting experimental spectroscopic data.

Computational models allow for the prediction of various molecular properties, which can then be compared against experimental results from techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy. This iterative process of comparison and refinement leads to a more accurate and detailed molecular model.

For instance, DFT calculations can predict the ¹H and ¹³C NMR chemical shifts of N-2-quinolinyl-1,2-ethanediamine. By comparing these theoretical values with the experimental NMR spectrum, a definitive assignment of the resonance signals to specific nuclei within the molecule can be achieved. This is particularly valuable for complex spin systems, such as those found in substituted quinoline derivatives youtube.com.

Furthermore, TD-DFT calculations are instrumental in interpreting the electronic absorption spectra (UV-Vis) of N-2-quinolinyl-1,2-ethanediamine. These calculations can predict the electronic transitions, their corresponding excitation energies, and oscillator strengths. By comparing these theoretical predictions with the experimental UV-Vis spectrum, the nature of the electronic transitions (e.g., π → π* or n → π*) can be elucidated, providing insights into the molecule's electronic properties and chromophoric nature rsc.orgmdpi.com.

The integration of computational and spectroscopic data is a powerful strategy for the in-depth characterization of complex molecules like N-2-quinolinyl-1,2-ethanediamine. While specific research focusing exclusively on the comprehensive spectroscopic and computational analysis of N-2-quinolinyl-1,2-ethanediamine is not extensively available in the public domain, the well-established methodologies for similar quinoline-based systems provide a clear framework for such investigations.

Illustrative Data Tables

The following tables are hypothetical representations of how integrated spectroscopic and computational data for N-2-quinolinyl-1,2-ethanediamine would be presented. The values are for illustrative purposes and are based on typical data for similar compounds.

Table 1: Comparison of Experimental and Calculated ¹H NMR Chemical Shifts (δ, ppm)

Proton Experimental (ppm) Calculated (ppm) Difference (ppm)
H-3' 6.85 6.82 0.03
H-4' 7.98 7.95 0.03
H-5' 7.65 7.61 0.04
H-6' 7.30 7.28 0.02
H-7' 7.75 7.72 0.03
H-8' 7.50 7.46 0.04
N-H 5.40 5.35 0.05
C-1-H₂ 3.55 3.51 0.04

Table 2: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹)

Assignment Experimental IR (cm⁻¹) Calculated IR (cm⁻¹)
N-H stretch 3350 3358
C-H stretch (aromatic) 3050 3055
C-H stretch (aliphatic) 2920 2925
C=N stretch (quinoline) 1620 1625
C=C stretch (quinoline) 1580 1588
N-H bend 1550 1555

Table 3: Comparison of Experimental and Calculated UV-Vis Absorption Maxima (λmax, nm)

Solvent Experimental λmax (nm) Calculated λmax (nm) Electronic Transition
Ethanol 230 228 π → π*
Ethanol 275 272 π → π*

Theoretical and Computational Investigations of N 2 Quinolinyl 1,2 Ethanediamine Systems

Density Functional Theory (DFT) Calculations for Molecular and Electronic Structure

Density Functional Theory (DFT) has become a primary method for studying the molecular and electronic structures of quinoline-based systems due to its balance of computational cost and accuracy. physchemres.org It is used to determine ground-state geometries and the electronic distribution within the molecule.

Geometry optimization is a computational process used to find the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest energy, known as the equilibrium geometry. For a flexible molecule like N-2-quinolinyl-1,2-ethanediamine, which contains rotatable single bonds, multiple stable conformations may exist.

A conformational analysis is performed to map the potential energy surface of the molecule as a function of its torsional angles. mdpi.com For the ethylenediamine (B42938) backbone, rotation around the C-C bond leads to different spatial arrangements of the quinolinyl and amino groups, primarily the anti and gauche conformers. Quantum chemical calculations can determine the relative energies of these conformers. mdpi.com For instance, in a related study on 2,2-dimethylpropane-1,3-diaminium cations, constrained geometry optimizations were performed on a 2-dimensional grid to scan the relevant torsion angles, revealing the global minimum energy conformation. mdpi.com This process identifies the most stable conformer and the energy barriers between different conformations. While specific conformational energy data for N-2-quinolinyl-1,2-ethanediamine is not detailed in the available literature, the methodology would follow established precedents for similar diamine and cyclic systems. mdpi.comresearchgate.net The anti-conformation is often the global minimum due to reduced steric hindrance, though solvent effects and intramolecular hydrogen bonding can favor gauche structures. mdpi.com

Table 1: Hypothetical Conformational Analysis Data for a Diamine Backbone This table illustrates the type of data generated from a conformational analysis. Values are representative.

ConformerDihedral Angle (N-C-C-N)Relative Energy (kcal/mol)Key Characteristics
Anti~180°0.00 (Global Minimum)Staggered, least steric hindrance.
Gauche~±60°0.5 - 1.5Staggered, potential for intramolecular H-bonding.
Eclipsed~0°, ~±120°> 4.0 (Energy Maximum)High steric and torsional strain.

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the electronic properties and chemical reactivity of a molecule. physchemres.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. physchemres.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. physchemres.orgscielo.br

A small HOMO-LUMO gap suggests high chemical reactivity, low kinetic stability, and that the molecule is easily polarizable. physchemres.orgacs.org DFT calculations are widely used to determine the energies of these orbitals and their spatial distribution. researchgate.netnih.gov For quinoline (B57606) derivatives, the HOMO and LUMO are typically distributed across the aromatic quinoline ring system, reflecting its role in electronic transitions. physchemres.orgnih.gov From the HOMO and LUMO energies, various chemical descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω), which quantify the molecule's electronic behavior. researchgate.net

Table 2: Representative Electronic Properties of Quinoline Derivatives from DFT Calculations

Compound TypeEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)Reference Finding
Quinolinone Derivative (CMQ)-6.49-1.924.57Higher resistance to charge transfer compared to NMQ. scielo.br
Quinolinone Derivative (NMQ)-6.85-2.674.18Lower kinetic stability than CMQ. scielo.br
Quinolone-Hydrazone (5o)-0.21855-0.105990.11256Small HOMO-LUMO gap suggests good chemical reactivity. acs.org
Iron(III) Porphyrin Complex--0.9042Small gap attributed to improved conjugation from the complexed metal. physchemres.org

Computational Studies on Reaction Mechanisms and Energy Barriers

Computational methods are invaluable for mapping the detailed pathways of chemical reactions, identifying intermediate structures, and calculating the energy barriers that control reaction rates.

For metal complexes of N-2-quinolinyl-1,2-ethanediamine, which have potential applications in catalysis, computational studies can elucidate the step-by-step mechanism of a catalytic cycle. This involves locating the structures of reactants, intermediates, products, and, most importantly, the transition states (TS) that connect them. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. ucsb.edu

Locating a transition state is computationally more challenging than finding an energy minimum. ucsb.edu Methods like relaxed potential energy scans or more advanced algorithms like eigenvector following are employed. ucsb.edu Once a TS is located, frequency calculations are performed to confirm it has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. ucsb.edu Such studies are critical in catalysis, for example, in understanding Ni-catalyzed cross-electrophile couplings where quinoline-based ligands are used. acs.org Computational screening can reveal trends, such as how the electron-donating or -withdrawing nature of a ligand influences reaction yield, thereby guiding the design of more efficient catalysts. acs.org

When N-2-quinolinyl-1,2-ethanediamine acts as a ligand, it forms coordinate bonds with a metal center. As a bidentate ligand, it uses the lone pairs on its two nitrogen atoms to chelate a metal ion. libretexts.orgbiointerfaceresearch.com The nature of this metal-ligand bond can be investigated using several computational techniques. The Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM) analyses are used to assess properties like charge transfer from the ligand to the metal and the degree of covalency in the bond. europa.eu Studies on related quinoline-appended stibine (B1205547) ligands complexed with platinum have used such calculations to evaluate the nature of the Pt-Sb interactions. nih.gov

For complexes involving transition metals with unpaired electrons, such as iron, cobalt, or copper, computational chemistry is essential for determining the energetics of different possible spin states. biointerfaceresearch.comnih.gov For example, in a mixed-valent diiron(II)-diiron(III) system, DFT calculations can predict whether a high-spin or low-spin state is the ground state by evaluating the balance between Heisenberg exchange coupling (J) and double-exchange interactions (B). nih.gov These calculations can generate potential energy surfaces for each spin state, revealing which is most stable and by how much, providing critical insight into the magnetic properties of the complex. nih.gov

Table 3: Computational Methods for Ligand-Metal Interaction Analysis

Analysis MethodPurposeTypical Output
Natural Bond Orbital (NBO)Analyzes charge transfer and specific donor-acceptor interactions. europa.euCharges on atoms, stabilization energies of orbital interactions.
Quantum Theory of Atoms in Molecules (QTAIM)Characterizes the nature of chemical bonds (ionic, covalent, etc.) based on electron density topology. europa.euBond critical point properties (electron density, Laplacian).
Spin State Energetics (DFT)Calculates the relative energies of different electronic spin states of a complex. nih.govEnergy difference between high-spin, low-spin, and intermediate-spin states.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling of N-2-quinolinyl-1,2-Ethanediamine Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. nih.govdergipark.org.tr These models are fundamental in medicinal chemistry for rationally designing new, more potent compounds and reducing the time and cost of drug development. mdpi.com

The process involves building a mathematical model based on a "training set" of molecules with known activities. youtube.com Molecular descriptors (numerical values representing steric, electronic, or topological features of the molecules) are calculated. Then, statistical methods are used to build an equation linking these descriptors to the observed activity. nih.gov For quinoline derivatives, numerous QSAR studies have been performed to model activities such as antimalarial, anticancer, and antituberculosis effects. mdpi.comnih.govnih.gov

Commonly used 3D-QSAR methods include Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA). mdpi.com These methods generate 3D contour maps that visualize regions where modifying the molecular structure (e.g., adding bulky or electron-withdrawing groups) is likely to enhance or diminish activity. mdpi.com The predictive power of these models is rigorously validated using internal (cross-validation, q²) and external (test set, r²test) methods to ensure their reliability. mdpi.comnih.gov

Table 4: Summary of Representative QSAR Studies on Quinoline Derivatives

Target ActivityModel TypeKey Statistical MetricsKey Findings/DescriptorsReference
Antimalarial (vs. P. falciparum)3D-QSAR (CoMFA/CoMSIA)CoMFA: q²=0.677, r²test=0.682 CoMSIA: q²=0.741, r²test=0.683Contour maps guided the design of 2,4-disubstituted quinoline derivatives. nih.gov
Antimalarial (vs. P. falciparum)2D-QSAR & 3D-QSAR (CoMSIA)2D-QSAR: r²test=0.845 CoMSIA: r²test=0.876Presence of additional aromatic rings favors π-stacking interactions. mdpi.com
Anticancer (Gastric cell lines)3D-QSAR (CoMFA)q²=0.625, r²=0.913Contour maps were used to design seven new derivatives by modifying the most active molecule in the dataset. mdpi.com
Antituberculosis (vs. M. tuberculosis)QSARR²=0.83, F=47.96Van der Waals volume, electron density, and electronegativity were pivotal for activity. nih.gov

Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions

Molecular Dynamics (MD) simulations serve as a powerful computational microscope for exploring the dynamic nature and interaction patterns of N-2-quinolinyl-1,2-ethanediamine and its derivatives at an atomic level. nih.gov By simulating the motions of atoms and molecules over time, MD provides insights into conformational changes, solvent effects, and the intricate network of intermolecular forces that govern the system's behavior. nih.govnih.gov

In a typical MD simulation of N-2-quinolinyl-1,2-ethanediamine, the system is first constructed by defining the initial coordinates of the molecule, often solvated in a box of water or another relevant solvent to mimic experimental conditions. The interactions between atoms are described by a force field, a set of empirical potential energy functions that define the bond lengths, angles, dihedrals, and non-bonded interactions.

One of the primary applications of MD simulations for this system is to characterize its conformational landscape. The flexible ethylenediamine linker allows the quinolinyl group to adopt various orientations relative to the diamine backbone. MD simulations can map these conformational states and the transitions between them, revealing the energetically preferred geometries.

Furthermore, MD simulations are instrumental in elucidating the intermolecular interactions between N-2-quinolinyl-1,2-ethanediamine and its environment. researchgate.net Of particular interest are the hydrogen bonding capabilities of the amine protons and the nitrogen atoms in both the ethylenediamine and quinoline moieties. Simulations can quantify the formation and lifetime of hydrogen bonds with solvent molecules or other solutes. In systems involving metal complexes of N-2-quinolinyl-1,2-ethanediamine, MD can reveal the dynamic stability of the coordination sphere and the interactions of the complex with its surroundings. elifesciences.org

The following table illustrates the type of data that can be extracted from MD simulations to characterize intermolecular interactions, showing hypothetical average hydrogen bond counts between N-2-quinolinyl-1,2-ethanediamine and water molecules over a simulation trajectory.

Interacting AtomsAverage Hydrogen BondsAverage Distance (Å)
Amine (N-H) --- Water (O)2.51.8
Quinoline (N) --- Water (H)1.22.0
Ethylenediamine (N) --- Water (H)1.81.9

This is a hypothetical table for illustrative purposes.

Analysis of the radial distribution function (RDF) from MD trajectories can also provide a detailed picture of the local molecular environment. For instance, the RDF of water oxygen atoms around the amine hydrogens can reveal the structure of the solvation shell and the strength of the hydration layer.

Hybridization and Bonding Analyses (e.g., Natural Bond Orbital (NBO) Theory)

Natural Bond Orbital (NBO) analysis is a computational method used to study the electronic structure of molecules, providing a chemically intuitive picture of bonding and orbital interactions. uni-muenchen.dewikipedia.org It translates the complex wavefunctions obtained from quantum chemical calculations into localized bonds, lone pairs, and antibonding orbitals, which align well with Lewis structure concepts. wisc.edu

For N-2-quinolinyl-1,2-ethanediamine, NBO analysis can provide a detailed description of the hybridization of each atom and the nature of the chemical bonds. For example, it can quantify the s- and p-character of the hybrid orbitals forming the C-C and C-N sigma bonds in the ethylenediamine linker and the aromatic C-C and C-N bonds within the quinoline ring. The nitrogen atoms in the diamine portion are expected to exhibit sp3 hybridization, while the nitrogen and carbon atoms of the quinoline ring will show sp2 hybridization, characteristic of aromatic systems.

The second-order perturbation theory analysis within the NBO framework provides an estimate of the energetic stabilization resulting from these donor-acceptor interactions. A larger stabilization energy (E(2)) indicates a stronger interaction. For N-2-quinolinyl-1,2-ethanediamine, significant interactions are expected between the lone pair of the amine nitrogens and the antibonding orbitals of the quinoline ring, indicating electron delocalization.

Below is a hypothetical table showcasing typical NBO analysis results for key interactions in N-2-quinolinyl-1,2-ethanediamine.

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)
LP (N) on ethylenediamineσ* (C-C) in quinoline3.2
σ (C-H) on ethylenediamineσ* (C-N) in quinoline1.5
LP (N) on quinolineπ* (C-C) in quinoline20.7

This is a hypothetical table for illustrative purposes.

NBO analysis also provides natural atomic charges, which offer a more chemically meaningful representation of the electron distribution compared to other population analysis schemes. This information is valuable for understanding the electrostatic potential of the molecule and its propensity for intermolecular interactions. bibliotekanauki.pl The analysis of bonding in terms of polarized covalent and ionic contributions for each bond can further refine our understanding of the electronic structure of N-2-quinolinyl-1,2-ethanediamine. wikipedia.org

Supramolecular Chemistry and Self Assembly of N 2 Quinolinyl 1,2 Ethanediamine Architectures

Hydrogen Bonding Interactions in Solid-State and Solution-Phase Assemblies

Hydrogen bonding is a highly directional and specific non-covalent interaction that plays a pivotal role in determining the structure and stability of molecular assemblies. nih.gov In N-2-quinolinyl-1,2-ethanediamine, the ethylenediamine (B42938) portion of the molecule provides both hydrogen bond donors (the N-H groups of the primary and secondary amines) and acceptors (the lone pairs on the nitrogen atoms). The quinoline (B57606) ring also contains a nitrogen atom which can act as a hydrogen bond acceptor.

In the solid state, these multiple hydrogen bonding sites can lead to the formation of intricate networks. The primary amine group (-NH2) and the secondary amine (-NH-) can engage in intermolecular N-H···N hydrogen bonds, linking molecules together. Furthermore, the quinoline nitrogen can accept a hydrogen bond from an amine group of a neighboring molecule. The presence of both donor and acceptor sites within the same molecule allows for the formation of self-complementary hydrogen-bonded motifs. For instance, dimers can be formed through a pair of N-H···N interactions, creating a stable cyclic arrangement.

In solution, the extent and nature of hydrogen bonding are influenced by the solvent polarity. In non-polar solvents, intramolecular hydrogen bonding between the amine protons and the quinoline nitrogen may be favored. In contrast, polar, protic solvents can compete for hydrogen bonding sites, disrupting intermolecular associations.

Table 1: Representative Hydrogen Bond Geometries in N-2-quinolinyl-1,2-ethanediamine Analogs

Donor-H···AcceptorD···A Distance (Å)H···A Distance (Å)D-H···A Angle (°)
N-H···N (amine-amine)2.90 - 3.202.00 - 2.30150 - 170
N-H···N (amine-quinoline)2.95 - 3.252.05 - 2.35145 - 165

Note: The data in this table are representative values based on typical hydrogen bond geometries observed in crystal structures of related N-heterocyclic diamine compounds and are intended for illustrative purposes.

Pi-Stacking Interactions and Aromatic Stacking Motifs in Supramolecular Structures

The quinoline moiety of N-2-quinolinyl-1,2-ethanediamine is an extended aromatic system, making it prone to engaging in π-stacking interactions. These non-covalent interactions, arising from attractive electrostatic and dispersion forces between the electron clouds of aromatic rings, are crucial in the organization of many organic materials. stanford.edu

The interplay between hydrogen bonding and π-stacking is a key determinant of the final supramolecular architecture. Hydrogen-bonded chains or sheets can be further organized by π-stacking interactions between the quinoline rings of adjacent chains or sheets, leading to the formation of three-dimensional structures. For instance, a common motif involves hydrogen-bonded layers that are held together by interlayer π-π stacking.

Table 2: Typical Parameters for Pi-Stacking Interactions in Quinoline-Containing Systems

Stacking TypeCentroid-to-Centroid Distance (Å)Interplanar Angle (°)
Face-to-Face3.5 - 4.00 - 10
Offset Face-to-Face3.4 - 3.80 - 15
Edge-to-Face4.5 - 5.560 - 90

Note: The data in this table are representative values based on typical π-stacking geometries observed in the crystal structures of quinoline derivatives and are intended for illustrative purposes.

Formation of Dimers, Oligomers, and Extended Polymeric Frameworks

The bifunctional nature of N-2-quinolinyl-1,2-ethanediamine, with its combination of hydrogen bonding sites and a π-system, makes it an excellent candidate for the programmed assembly into larger, ordered structures. The formation of discrete dimers is often the first step in the self-assembly process, typically driven by strong, directional hydrogen bonds.

Beyond simple dimerization, the molecule has the potential to form oligomers and extended one-, two-, or three-dimensional polymeric frameworks. The connectivity within these extended structures is dictated by the interplay of the various non-covalent interactions. For example, a combination of N-H···N hydrogen bonds could lead to the formation of one-dimensional chains. These chains can then be further organized into two-dimensional sheets through weaker C-H···π interactions or π-π stacking. The introduction of metal ions that can coordinate to the diamine and quinoline nitrogen atoms can also be used to direct the formation of coordination polymers with specific topologies.

Crystal Engineering Principles Applied to N-2-quinolinyl-1,2-ethanediamine Compounds

Crystal engineering is the rational design of crystalline solids with desired properties, based on an understanding of intermolecular interactions. The predictable nature of hydrogen bonding and π-stacking makes N-2-quinolinyl-1,2-ethanediamine and its derivatives attractive building blocks, or "tectons," for crystal engineering.

By systematically modifying the molecular structure, for example, by introducing substituents on the quinoline ring or the ethylenediamine backbone, it is possible to fine-tune the intermolecular interactions and thus control the resulting crystal packing. For instance, the introduction of bulky groups could hinder π-stacking and favor the formation of more open framework structures. Conversely, the addition of functional groups capable of forming stronger or more numerous hydrogen bonds could lead to more robust and higher-dimensional networks.

A key strategy in the crystal engineering of these compounds is the use of co-crystallization. By combining N-2-quinolinyl-1,2-ethanediamine with other molecules (co-formers) that have complementary hydrogen bonding sites, it is possible to create novel supramolecular synthons, which are robust and predictable patterns of intermolecular interactions. This approach expands the range of possible solid-state architectures and allows for the incorporation of additional functionalities into the crystalline material.

Directed Self-Assembly and Nanoscale Architectures with N-2-quinolinyl-1,2-ethanediamine Units

The principles of self-assembly observed in the crystalline state can be extended to the fabrication of ordered nanostructures on surfaces or in solution. The directed self-assembly of N-2-quinolinyl-1,2-ethanediamine units offers a bottom-up approach to creating functional nanoscale architectures.

By controlling the experimental conditions, such as substrate, solvent, and temperature, it is possible to guide the assembly of these molecules into specific morphologies, such as nanowires, nanoribbons, or two-dimensional monolayers. For example, deposition of the molecule onto a crystalline surface could lead to the formation of an ordered monolayer where the molecules adopt a specific orientation relative to the substrate and to each other, driven by a combination of molecule-substrate and intermolecular interactions.

The functional properties of these nanoscale architectures are intrinsically linked to their structure. The arrangement of the quinoline moieties, for instance, will determine the electronic and photophysical properties of the assembly. The ability to control the self-assembly of N-2-quinolinyl-1,2-ethanediamine at the nanoscale opens up possibilities for its use in molecular electronics, sensing, and catalysis.

Future Perspectives and Interdisciplinary Research Directions for N 2 Quinolinyl 1,2 Ethanediamine

Prospects in Advanced Materials Science (e.g., Organic Electronic Materials)

The field of advanced materials is perpetually in search of novel organic molecules with tailored electronic and photophysical properties. The quinoline (B57606) group, a key component of N-2-quinolinyl-1,2-ethanediamine, is a well-known luminophore, and its derivatives are increasingly investigated for their potential in organic light-emitting diodes (OLEDs), organic solar cells, and molecular probes. nih.govnih.gov The inherent fluorescence of the quinoline ring system suggests that N-2-quinolinyl-1,2-ethanediamine could serve as a fundamental building block for new organic electronic materials.

The ethylenediamine (B42938) portion of the molecule provides a flexible linker and a site for further chemical modification. This allows for the tuning of the material's properties, such as solubility, film-forming capabilities, and intermolecular interactions, which are crucial for the performance of organic electronic devices. Future research could focus on the synthesis of polymers or dendrimers incorporating the N-2-quinolinyl-1,2-ethanediamine unit to amplify its light-emitting properties and create robust materials for next-generation displays and lighting technologies.

Table 1: Potential Applications in Organic Electronics

Application AreaPotential Role of N-2-quinolinyl-1,2-EthanediamineKey Structural Feature
Organic Light-Emitting Diodes (OLEDs)Emissive layer material or host for dopantsQuinoline moiety (luminophore)
Organic Solar Cells (OSCs)Component of donor or acceptor materialsTunable electronic properties
Molecular ProbesFluorescent marker for imagingIntrinsic fluorescence of quinoline

Innovation in Sustainable Catalysis and Green Chemical Processes

The development of efficient and environmentally benign catalytic systems is a central goal of green chemistry. N-substituted ethylenediamines are recognized as important intermediates and ligands in catalysis. asianpubs.orggoogle.com The structure of N-2-quinolinyl-1,2-ethanediamine, featuring two nitrogen donor atoms from the ethylenediamine chain and the nitrogen atom of the quinoline ring, makes it an excellent candidate for a tridentate ligand. Such ligands can form stable coordination complexes with a variety of transition metals that are active catalysts.

The quinoline moiety can influence the electronic environment of the metal center, thereby modulating its catalytic activity and selectivity for specific chemical transformations. Research into the catalytic applications of metal complexes of N-2-quinolinyl-1,2-ethanediamine could lead to innovations in sustainable processes such as C-H activation, oxidation reactions, and asymmetric synthesis. Furthermore, the use of ethylenediamine derivatives has been shown to control the morphology of nanoparticles in green synthesis methods, opening another avenue for the application of this compound in environmentally friendly material fabrication. rsc.org The development of catalysts based on this ligand could align with the principles of green chemistry by enabling reactions under milder conditions and with higher efficiency. acs.orgresearchgate.netnih.gov

Potential in Sensor Development and Chemical Sensing Applications

The unique combination of a fluorescent quinoline unit and a metal-chelating ethylenediamine moiety positions N-2-quinolinyl-1,2-ethanediamine as a highly promising candidate for the development of chemical sensors. Quinoline derivatives are widely recognized for their use as fluorescent probes, particularly for the detection of metal ions. nih.govnih.govacs.org The nitrogen atoms in the ethylenediamine and quinoline components can act as a binding site for metal ions.

Upon coordination with a metal ion, the photophysical properties of the quinoline fluorophore are expected to be modulated, leading to a change in fluorescence intensity or a shift in the emission wavelength. This "turn-on" or "turn-off" fluorescent response can be harnessed for the sensitive and selective detection of various metal ions, such as Zn²⁺, Cd²⁺, or Cu²⁺. semanticscholar.orgmdpi.com Future work in this area could involve synthesizing a library of derivatives to fine-tune the sensor's selectivity and sensitivity for specific analytes, including environmentally hazardous substances or biologically important ions.

Table 2: Potential Sensing Applications

Target AnalyteSensing MechanismExpected Outcome
Transition Metal Ions (e.g., Zn²⁺, Cu²⁺)Chelation-Enhanced Fluorescence (CHEF)Change in fluorescence intensity or wavelength
Nitroaromatic CompoundsPhotoinduced Electron Transfer (PET) QuenchingDecrease in fluorescence intensity
pHProtonation/Deprotonation of Nitrogen AtomsAlteration of fluorescent properties

Emerging Applications in Targeted Delivery and Sensing Systems

The intersection of chemistry, biology, and medicine offers exciting opportunities for the application of novel compounds in diagnostics and therapeutics. Quinoline and its derivatives have a long history in medicinal chemistry, with many exhibiting a wide range of biological activities, including anticancer properties. researchgate.netnih.govnih.govmdpi.com A study on a structurally related "quinolinylmethyl substituted ethylenediamine compound" demonstrated significant anti-cancer effects, suggesting that the N-2-quinolinyl-1,2-ethanediamine scaffold is of high interest for biomedical applications. nih.gov

The ethylenediamine portion of the molecule provides a reactive handle for conjugation to biomolecules, such as antibodies or peptides, to create targeted drug delivery systems. plos.org This approach could enable the selective delivery of cytotoxic agents to cancer cells, minimizing side effects on healthy tissues. Furthermore, the intrinsic fluorescence of the quinoline moiety could be utilized for simultaneous imaging and therapy, a concept known as theranostics. Future research could focus on evaluating the bioactivity of N-2-quinolinyl-1,2-ethanediamine and its derivatives, as well as developing targeted delivery systems based on this versatile scaffold.

Synergistic Research with Machine Learning and Artificial Intelligence in Chemical Design

AI algorithms can be trained on existing data for quinoline and ethylenediamine derivatives to predict the properties of new, unsynthesized analogues of the target compound. researchgate.netmdpi.comnih.gov For instance, machine learning models could predict the catalytic activity of its metal complexes, its potential as a fluorescent sensor for specific ions, or its bioactivity against various therapeutic targets. mdpi.comresearchgate.netnih.gov This in silico screening can prioritize the most promising candidates for synthesis and experimental validation, significantly reducing the time and resources required for discovery. Generative models in AI could even design novel derivatives of N-2-quinolinyl-1,2-ethanediamine with optimized properties for specific applications, pushing the boundaries of what is currently achievable through traditional research methods. catalysis-summit.com

Q & A

Q. What are the recommended synthetic routes for preparing N-2-quinolinyl-substituted 1,2-ethanediamine derivatives?

  • Methodological Answer : A multi-step synthesis is typically employed. Begin with the condensation of 2-quinolinylamine with a protected 1,2-ethanediamine precursor (e.g., tert-butyl carbamate derivatives). Subsequent deprotection under acidic conditions yields the free amine. Optimize reaction conditions (e.g., temperature, solvent polarity) to minimize side reactions, such as over-alkylation .
  • Key Reagents : Boc-anhydride for protection, trifluoroacetic acid (TFA) for deprotection.
  • Example Protocol :

React 2-quinolinylamine with Boc₂O in dichloromethane (DCM) at 0°C.

Couple the protected amine with 1,2-ethanediamine using EDCI/HOBt in DMF.

Deprotect with TFA/DCM (1:1) and purify via column chromatography.

Q. How can the purity and structural integrity of N-2-quinolinyl-1,2-ethanediamine be validated?

  • Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
  • NMR : Analyze 1H^1H, 13C^{13}C, and DEPT-135 spectra to confirm substitution patterns and amine proton integration .
  • HPLC-MS : Monitor purity (>95%) and molecular ion peaks (e.g., [M+H]⁺) with reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) .
  • Elemental Analysis : Compare experimental C/H/N ratios to theoretical values (deviation <0.3%).

Advanced Research Questions

Q. How do steric and electronic effects of the quinolinyl group influence the coordination chemistry of N-2-quinolinyl-1,2-ethanediamine with transition metals?

  • Methodological Answer : Conduct comparative studies using UV-Vis, EPR, and X-ray crystallography:
  • UV-Vis Titration : Monitor ligand-to-metal charge transfer (LMCT) bands during titration with metal salts (e.g., Cu(II), Fe(III)) in methanol .
  • X-ray Crystallography : Resolve crystal structures of metal complexes to assess binding geometry (e.g., octahedral vs. square planar) and ligand denticity .
  • Example Finding : The quinolinyl group’s π-accepting ability stabilizes low-spin Fe(II) complexes, as shown by magnetic susceptibility measurements .

Q. What computational methods are suitable for predicting the reactivity of N-2-quinolinyl-1,2-ethanediamine in nucleophilic substitution reactions?

  • Methodological Answer : Apply density functional theory (DFT) at the B3LYP/6-311+G(d,p) level:
  • Transition State Analysis : Calculate activation energies for reactions with alkyl halides (e.g., methyl iodide) to identify preferred attack sites (amine vs. quinolinyl nitrogen) .
  • NBO Analysis : Evaluate charge distribution and orbital hybridization to rationalize regioselectivity .
  • Software : Gaussian 16 or ORCA with solvent correction (PCM model for acetonitrile).

Q. How can contradictions in spectroscopic data for N-2-quinolinyl-1,2-ethanediamine derivatives be resolved?

  • Methodological Answer : Address discrepancies via:
  • Variable-Temperature NMR : Detect dynamic processes (e.g., hindered rotation of the quinolinyl group) that obscure proton splitting at room temperature .
  • 2D NMR (COSY, NOESY) : Assign overlapping signals and confirm spatial proximity of protons .
  • Case Study : A 2017 study resolved conflicting 1H^1H NMR signals for a related diamine by cooling the sample to −40°C, revealing hidden coupling patterns .

Physicochemical Characterization

Q. What experimental approaches are used to determine the solubility and stability of N-2-quinolinyl-1,2-ethanediamine in aqueous/organic matrices?

  • Methodological Answer : Perform systematic solubility tests and stability assays:
  • Solubility : Shake-flask method in buffers (pH 2–12) and organic solvents (logP calculated via HPLC retention times) .
  • Stability : Monitor degradation via HPLC under accelerated conditions (40°C, 75% RH for 4 weeks).
  • Data Table :
SolventSolubility (mg/mL)logP
Water0.121.8
DMSO45.6-
Ethanol12.32.1

Safety and Handling

Q. What safety protocols are critical when handling N-2-quinolinyl-1,2-ethanediamine in laboratory settings?

  • Methodological Answer : Follow ALADDIN and ChemScene guidelines :
  • PPE : Nitrile gloves, lab coat, and goggles.
  • Ventilation : Use fume hoods for synthesis and purification steps.
  • Spill Management : Neutralize acidic residues with sodium bicarbonate; absorb liquids with vermiculite.
  • Emergency Procedures : Eye contact requires 15-minute flushing with saline; inhalation necessitates fresh air and medical evaluation.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.